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Compound of Interest

Compound Name: Dimethyl Azelate

Cat. No.: B156576 Get Quote

An In-depth Technical Guide to Dimethyl Azelate: A Diester of Azelaic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl azelate, the dimethyl

ester of azelaic acid. It covers its physicochemical properties, synthesis, chemical reactivity,

and its multifaceted roles in both material science and drug development. Detailed

experimental protocols, quantitative data, and visualizations of key pathways and workflows

are provided to support advanced research and application.

Physicochemical Properties of Dimethyl Azelate
Dimethyl azelate (DMA), also known as dimethyl nonanedioate, is the diester formed from

azelaic acid and methanol.[1] Its structure consists of a nine-carbon aliphatic chain with methyl

ester groups at both ends, which imparts properties distinct from its parent dicarboxylic acid,

influencing its solubility, volatility, and applications.[1][2]

Table 1: Physicochemical Properties of Dimethyl Azelate
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Property Value Reference(s)

IUPAC Name dimethyl nonanedioate [2]

Synonyms
Methyl azelate, Azelaic acid

dimethyl ester
[3]

CAS Number 1732-10-1 [3]

Molecular Formula C₁₁H₂₀O₄ [3]

Molecular Weight 216.27 g/mol [3]

Appearance Colorless liquid [2][4]

Melting Point 18 °C [3]

Boiling Point 156 °C at 20 mmHg [3]

Density 1.007 g/mL at 25 °C [3]

Refractive Index (n²⁰/D) 1.435 [3]

Vapor Pressure <1 mmHg at 20 °C [4]

Flash Point >110 °C (>230 °F) [3]

Water Solubility 863 mg/L at 25 °C [3]

LogP 2.5 - 2.86 [3]

| Solubility in Organic Solvents | Soluble in chloroform, slightly soluble in ethyl acetate.

Generally compatible with many organic solvents. |[3][5] |

Synthesis and Manufacturing
The most common method for synthesizing dimethyl azelate is the direct esterification of

azelaic acid with methanol, typically using an acid catalyst to increase the reaction rate.[2] This

reaction is reversible, so an excess of methanol is often used, and water is removed to drive

the equilibrium toward the product.[2]

Experimental Protocol: Acid-Catalyzed Esterification
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This protocol describes a standard laboratory-scale synthesis of dimethyl azelate.

Materials:

Azelaic acid (1 mole equivalent)

Anhydrous Methanol (2.2 - 3.0 mole equivalents)

Concentrated Sulfuric Acid (H₂SO₄) (1-2% by weight of azelaic acid)

5% Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Chloride (NaCl) solution (brine)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel,

rotary evaporator, vacuum distillation apparatus.

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add azelaic acid and anhydrous methanol.

Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid to the

mixture.

Reflux: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-8 hours. The

reaction progress can be monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).[2]

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory

funnel.

Neutralization: Slowly add 5% sodium bicarbonate solution to neutralize the acidic catalyst.

Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
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Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl

acetate. Separate the organic layer.

Washing: Wash the organic layer sequentially with water and then with brine to remove any

remaining impurities.

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter

to remove the drying agent.[6]

Solvent Removal: Remove the solvent using a rotary evaporator.

Purification: Purify the crude dimethyl azelate by vacuum distillation (e.g., at 156 °C / 20

mmHg) to obtain the final, high-purity product.[2] Yields typically range from 85% to 92%.[2]

Visualization: Synthesis Workflow
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Caption: Workflow for the synthesis and purification of dimethyl azelate.
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Chemical Reactivity and Role as an Intermediate
The two ester functionalities are the primary sites for chemical reactions, making dimethyl
azelate a versatile chemical intermediate.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield

azelaic acid and methanol.[2] This reaction is fundamental to its role as a prodrug in

dermatological applications. Basic hydrolysis, or saponification, results in the carboxylate salt

of azelaic acid.[2]

Transesterification: The methyl groups can be exchanged with other alcohol groups in a

transesterification reaction, which is crucial for synthesizing different dialkyl esters or for

producing polyesters.[2]

Polycondensation: As a bifunctional monomer, dimethyl azelate can undergo

polycondensation reactions with diols (e.g., ethylene glycol) to form polyesters. The nine-

carbon aliphatic chain imparts flexibility to the resulting polymer.[7]

Role in Drug Development and Life Sciences
While azelaic acid is an effective therapeutic agent, its high melting point and limited

lipophilicity can pose formulation challenges. Dimethyl azelate, being a more lipophilic liquid,

serves as an effective prodrug, enhancing skin penetration before being hydrolyzed to the

active azelaic acid by esterases in the skin.

Mechanism of Action of Azelaic Acid
The therapeutic effects of azelaic acid, and by extension its diester prodrugs, are attributed to

its anti-inflammatory, antioxidant, and anti-keratinizing properties. Its mechanisms involve the

modulation of key inflammatory signaling pathways.

4.1.1 Inhibition of the NF-κB/MAPK Pathway Inflammatory stimuli can activate the Mitogen-

Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to

the transcription of pro-inflammatory cytokines like TNF-α and interleukins. Azelaic acid has

been shown to interfere with this cascade by inhibiting the phosphorylation of p38 MAPK and

impairing the nuclear translocation of the NF-κB p65 subunit.[8] This downregulates the

inflammatory response, which is beneficial in conditions like acne and rosacea.[8][9]
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Caption: Azelaic acid's inhibition of the NF-κB and p38 MAPK pathways.

4.1.2 Modulation of the PI3K/AKT Pathway The Phosphatidylinositol 3-kinase (PI3K)/Protein

Kinase B (AKT) pathway is crucial for regulating cell proliferation, survival, and angiogenesis.

Dysregulation of this pathway is implicated in diseases like psoriasis. Studies have shown that

azelaic acid can inhibit the activation of the PI3K/AKT pathway, reducing the phosphorylation of
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key proteins like PI3K, AKT, and mTOR.[10][11] This action helps to normalize cell proliferation

and reduce angiogenesis, contributing to its therapeutic effects.[10][12][13]
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Caption: Azelaic acid's inhibitory effect on the PI3K/AKT signaling pathway.
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Direct Biological Activity of Azelate Diesters
While the prodrug mechanism is well-accepted, research on related diesters, particularly diethyl

azelate (DEA), suggests that the ester form may possess direct biological activity. DEA has

been shown to act as an anti-inflammatory agent by modulating plasma membrane fluidity and

inhibiting phospholipase A2 (PLA2) signaling, which is involved in pain sensation.[14][15][16]

Although specific studies on dimethyl azelate are less common, these findings suggest a

potential for direct pharmacological effects of azelate diesters, independent of their hydrolysis

to azelaic acid.[17]

Applications in Material Science
Dimethyl azelate's linear C9 backbone and bifunctional nature make it a valuable component

in the polymer and materials industry.

Plasticizers: It is used as a plasticizer to increase the flexibility and softness of polymers like

PVC and synthetic rubbers.[2]

Lubricants: DMA is used as an intermediate in the production of high-performance lubricants

and as a complexing agent in lithium complex greases, where it enhances thermal stability

and load-carrying capacity.

Polymers: It serves as a monomer in polycondensation reactions with diols to produce

polyesters. These polymers often exhibit good flexibility and biodegradability.[7]

Experimental Protocol: Polyester Synthesis via
Polycondensation
This protocol provides a general method for synthesizing a polyester from dimethyl azelate
and a diol.

Materials:

Dimethyl azelate (1 mole equivalent)

1,4-Butanediol (or other diol) (1 mole equivalent)
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Catalyst (e.g., tin(II) ethylhexanoate or dibutyltin(IV) oxide)

Radical inhibitor (e.g., 4-methoxyphenol) if needed[18]

High-vacuum line, reaction vessel with mechanical stirrer, nitrogen inlet, and distillation

outlet.

Procedure:

Charging Reactor: Charge the reaction vessel with dimethyl azelate, the diol, and the

catalyst.

Inert Atmosphere: Purge the system with dry nitrogen to remove air and moisture.

First Stage (Ester Interchange): Heat the mixture under a slow stream of nitrogen to 150-180

°C. Methanol will be generated and should be distilled off. Continue this stage until most of

the methanol has been removed (typically 2-4 hours).

Second Stage (Polycondensation): Gradually increase the temperature to 200-220 °C and

slowly apply a high vacuum (<1 mmHg).

Polymerization: Continue the reaction under vacuum for several hours until the desired

viscosity or molecular weight is achieved. The removal of the diol byproduct drives the

polymerization forward.

Recovery: Cool the reactor under nitrogen and extrude the resulting polyester product.

Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the

analysis of dimethyl azelate.[19] Due to the low volatility of the parent azelaic acid, a common

analytical strategy is to convert it into its more volatile dimethyl ester (derivatization) prior to GC

analysis.[19][20]

Experimental Protocol: GC-MS Analysis via
Derivatization
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This protocol details the analysis of azelaic acid in a sample matrix by converting it to dimethyl
azelate.

Materials:

Sample containing azelaic acid

Derivatization reagent (e.g., 14% Boron trifluoride in methanol, BF₃-methanol)

Extraction solvent (e.g., n-hexane)

Anhydrous sodium sulfate

Internal standard (e.g., deuterated azelaic acid or nonane)[7][19]

GC-MS system with a suitable capillary column (e.g., DB-23 or HP-5ms).[21]

Procedure:

Sample Preparation: Extract azelaic acid from the sample matrix using an appropriate

solvent extraction method. Dry the extract completely under a stream of nitrogen.

Derivatization: Add the BF₃-methanol reagent to the dried residue. Cap the vial tightly and

heat at 60-75 °C for 15-20 minutes to convert azelaic acid to dimethyl azelate.[7]

Extraction of DMA: After cooling, add n-hexane and a saturated NaCl solution. Vortex

thoroughly to extract the newly formed dimethyl azelate into the hexane layer.[22]

Drying: Transfer the hexane layer to a clean vial and pass it through a small amount of

anhydrous sodium sulfate to remove any residual water.[22]

Analysis: Inject 1 µL of the final hexane solution into the GC-MS system.

Table 2: Example GC-MS Parameters
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Parameter Setting Reference(s)

Column
Agilent DB-23 (60m x
0.25mm x 0.25µm)

[21]

Carrier Gas Helium (1.0 mL/min) [21]

Inlet Temperature 260 °C

Oven Program
110 °C, ramp at 15 °C/min to

200 °C, hold for 20 min
[21]

Ionization Mode Electron Ionization (EI)

MS Scan Range 50-550 amu

Linear Range 100 ng/mL to 100 mg/mL [19]

| LOD / LOQ | 10 ng/mL / 100 ng/mL |[19] |

Visualization: Analytical Workflow
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Caption: Workflow for GC-MS analysis of azelaic acid via derivatization.
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Conclusion: A Multifunctional Diester
Dimethyl azelate serves as a critical molecule bridging natural feedstocks with high-

performance applications. Its role extends from being a key building block in the synthesis of

novel polymers and lubricants to acting as an effective prodrug in advanced dermatological

formulations. Understanding its synthesis, reactivity, and the biological mechanisms of its

parent compound is essential for researchers and developers seeking to leverage its unique

properties. The relationship between its structure and diverse functions is summarized below.
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Caption: Core roles and relationships of dimethyl azelate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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